molecular formula C49H69N7O13 B1245910 cyanopeptolin 963A

cyanopeptolin 963A

货号: B1245910
分子量: 964.1 g/mol
InChI 键: NGPDQWFWZNXVLZ-AYGLBTBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cyanopeptolin 963A is a natural product found in Microcystis with data available.

科学研究应用

Structural Characteristics

Cyanopeptolin 963A is characterized by its depsipeptide structure, which was elucidated through various analytical techniques including high-resolution electrospray ionization Fourier-transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS) and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The compound's molecular formula is C49H69N7O13C_{49}H_{69}N_{7}O_{13} . Notably, it differs from other cyanopeptolins by the presence of L-tyrosine in its amino acid sequence, which contributes to its unique biological activity .

Enzyme Inhibition

This compound has demonstrated significant inhibitory activity against chymotrypsin, with an IC50 value of 0.9 µM . This potency suggests its potential as a lead compound for developing therapeutic agents targeting diseases involving serine proteases. The compound's ability to inhibit other serine proteases such as trypsin and elastase has also been documented, reinforcing its relevance in pharmacological research .

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results against human cervical cancer (HeLa) cells, where certain analogs exhibited a concentration-dependent reduction in cell viability . Such findings position this compound as a candidate for further exploration in anticancer drug development.

Case Study: Enzyme Inhibition Assays

In a systematic evaluation of cyanopeptolins, including this compound, researchers conducted enzyme inhibition assays against several serine proteases. The results indicated that while this compound effectively inhibited chymotrypsin, it displayed varying degrees of activity against other enzymes. This highlights the specificity of this compound's action and its potential applications in treating conditions linked to dysregulated protease activity .

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of various cyanopeptolins on cancer cells, this compound was part of a broader investigation into the structure-activity relationship of these compounds. The study found that modifications in amino acid composition significantly influenced the anticancer efficacy. This compound's unique structure may enhance its interaction with cancer cell pathways, warranting further investigation into its mechanism of action .

Summary of Applications

Application AreaDescription
Enzyme Inhibition Potent inhibitor of chymotrypsin; potential therapeutic applications in protease-related diseases.
Anticancer Activity Demonstrated cytotoxic effects on HeLa cells; potential for development as an anticancer agent.
Pharmaceutical Research Investigated for lead compounds targeting metabolic disorders and other diseases.

常见问题

Basic Research Questions

Q. What methodologies are recommended for the structural elucidation of cyanopeptolin 963A, and how can spectroscopic data resolve ambiguities in its configuration?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D NMR for proton and carbon assignments) with high-resolution mass spectrometry (HR-MS) to confirm molecular mass and fragmentation patterns. For stereochemical resolution, employ circular dichroism (CD) or X-ray crystallography if crystalline samples are obtainable. Cross-validate results with existing literature on analogous cyanopeptolins to resolve ambiguities in peptide cyclization or side-chain configurations .

Q. How can researchers detect and quantify this compound in complex environmental or biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation. Validate the method by spiking known concentrations into control matrices to calculate recovery rates and limits of detection (LOD). For environmental samples, solid-phase extraction (SPE) prior to LC-MS/MS reduces matrix interference .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., serine proteases like trypsin) due to cyanopeptolins’ known protease inhibitory properties. Use fluorometric or colorimetric substrates to quantify inhibition kinetics (e.g., IC₅₀ values). Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to differentiate bioactive effects from nonspecific toxicity .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical fidelity?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies for linear precursors, followed by cyclization via native chemical ligation. Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks. Characterize intermediates with HPLC-MS to identify bottlenecks in epimerization or cyclization efficiency .

Q. What strategies address contradictory data regarding this compound’s mechanism of action across different biological models?

  • Methodological Answer : Conduct comparative studies using isogenic cell lines or genetically modified organisms to isolate target interactions. Apply molecular docking simulations to predict binding affinities to putative targets (e.g., proteases). Validate findings with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for direct binding measurements .

Q. How should researchers design studies to investigate ecological impacts of this compound in aquatic ecosystems?

  • Methodological Answer : Use mesocosm experiments to simulate environmental release, monitoring this compound persistence via LC-MS and its effects on microbial diversity (16S rRNA sequencing). Pair with laboratory toxicity assays on keystone species (e.g., Daphnia magna) to establish dose-response relationships. Apply PICOT framework (Population: aquatic microbiota; Intervention: cyanopeptolin exposure; Comparison: untreated controls; Outcome: diversity metrics; Time: 4–12 weeks) .

Q. What analytical frameworks resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., purity, solvent effects). Replicate key experiments under standardized conditions (e.g., ISO-certified cell lines, controlled solvent batches). Use multivariate statistics (e.g., PCA) to isolate variables contributing to divergent results .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound research?

  • Methodological Answer : For a study on antiviral potential:

  • Feasible : Access to BSL-2 facilities for viral assays.
  • Novel : Focus on understudied viruses (e.g., dengue NS2B-NS3 protease).
  • Ethical : Adhere to institutional biosafety protocols.
  • Relevant : Align with global health priorities.
    Refine the question using PICOT: "Does this compound inhibit dengue NS2B-NS3 protease (Outcome) in vitro (Time) compared to ribavirin (Comparison)?" .

Q. What validation parameters are critical for ensuring reproducibility in this compound’s analytical methods?

  • Methodological Answer : Include specificity (peak purity via diode-array detection), linearity (R² > 0.99), precision (intra-day/inter-day CV < 5%), and robustness (pH/temperature variations). Document instrument parameters (e.g., collision energy in MS) to enable cross-lab replication .

Q. How can systematic reviews integrate disparate findings on this compound’s ecological and pharmacological roles?

  • Methodological Answer : Use PRISMA guidelines to screen literature, categorizing studies by endpoints (e.g., LC₅₀, enzyme inhibition). Perform gap analysis to identify understudied areas (e.g., chronic toxicity). Use citation management tools (e.g., Zotero) to track sources and avoid selection bias .

属性

分子式

C49H69N7O13

分子量

964.1 g/mol

IUPAC 名称

(3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid

InChI

InChI=1S/C49H69N7O13/c1-8-9-11-16-38(58)50-35(26-40(60)61)44(63)54-42-29(6)69-49(68)41(28(4)5)53-45(64)36(25-30-14-12-10-13-15-30)55(7)48(67)37(23-27(2)3)56-39(59)22-21-33(47(56)66)51-43(62)34(52-46(42)65)24-31-17-19-32(57)20-18-31/h10,12-15,17-20,27-29,33-37,39,41-42,57,59H,8-9,11,16,21-26H2,1-7H3,(H,50,58)(H,51,62)(H,52,65)(H,53,64)(H,54,63)(H,60,61)/t29-,33+,34+,35+,36+,37+,39-,41+,42+/m1/s1

InChI 键

NGPDQWFWZNXVLZ-AYGLBTBXSA-N

手性 SMILES

CCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C

规范 SMILES

CCCCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C

同义词

cyanopeptolin 963A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyanopeptolin 963A
Reactant of Route 2
Reactant of Route 2
cyanopeptolin 963A
Reactant of Route 3
Reactant of Route 3
cyanopeptolin 963A
Reactant of Route 4
cyanopeptolin 963A
Reactant of Route 5
cyanopeptolin 963A
Reactant of Route 6
cyanopeptolin 963A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。